molecular formula C73H52 B12538120 1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene CAS No. 658060-73-2

1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene

Cat. No.: B12538120
CAS No.: 658060-73-2
M. Wt: 929.2 g/mol
InChI Key: ABBFILYHBCIGBY-UHFFFAOYSA-N
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Description

1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene is a complex organic compound known for its unique structure and properties. This compound features a central benzene ring linked to three para-phenylphenyl groups and a phenyl group at one end. Its extensive conjugation impacts its electronic and optical characteristics, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene involves advanced synthetic techniques to achieve a highly conjugated organic material. The molecule’s structure provides a large π-electron system, which plays a crucial role in its electronic behavior. The synthetic route typically involves the following steps:

    Formation of the central benzene ring: This step involves the use of benzene as the starting material.

    Attachment of para-phenylphenyl groups: This is achieved through a series of Friedel-Crafts alkylation reactions.

    Addition of the phenyl group: The final step involves the attachment of the phenyl group to the central benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene involves its ability to interact with various molecular targets and pathways. The compound’s extensive conjugation allows for efficient charge transport and light absorption, making it effective in electronic and photonic applications. The π-electron system plays a crucial role in its electronic behavior, contributing to its high photoluminescence efficiency and charge transport properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene is unique due to its specific structure, which provides a large π-electron system and extensive conjugation. This results in high photoluminescence efficiency and excellent charge transport properties, making it a valuable material in various scientific and industrial applications.

Properties

CAS No.

658060-73-2

Molecular Formula

C73H52

Molecular Weight

929.2 g/mol

IUPAC Name

1-phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene

InChI

InChI=1S/C73H52/c1-5-13-53(14-6-1)57-21-29-61(30-22-57)65-37-45-69(46-38-65)73(70-47-39-66(40-48-70)62-31-23-58(24-32-62)54-15-7-2-8-16-54,71-49-41-67(42-50-71)63-33-25-59(26-34-63)55-17-9-3-10-18-55)72-51-43-68(44-52-72)64-35-27-60(28-36-64)56-19-11-4-12-20-56/h1-52H

InChI Key

ABBFILYHBCIGBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)(C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=CC=C1

Origin of Product

United States

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